molecular formula C16H26ClNO2 B560035 Emixustat hydrochloride CAS No. 1141934-97-5

Emixustat hydrochloride

Cat. No.: B560035
CAS No.: 1141934-97-5
M. Wt: 299.83 g/mol
InChI Key: BPZWRYOUJMDQSY-PKLMIRHRSA-N
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Description

Emixustat hydrochloride is a synthetic small molecule that belongs to a new class of compounds known as visual cycle modulators. It is formulated as the hydrochloride salt and is the first synthetic medicinal compound shown to affect retinal disease processes when taken orally. This compound is primarily investigated for its potential therapeutic effects in treating retinal diseases such as age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease .

Mechanism of Action

Target of Action

Emixustat hydrochloride is a non-retinoid small molecule that primarily targets the retinal pigment epithelium-specific 65 kDa protein (RPE65) , also known as retinoid isomerohydrolase . RPE65 is a crucial enzyme in the visual cycle, which is responsible for the conversion of light energy into electrical signals within the eye .

Mode of Action

This compound acts as an inhibitor of RPE65 . It binds directly to the active site of RPE65, thereby inhibiting its activity . This inhibition slows down the regeneration of 11-cis-retinal, a key component of the visual cycle . Additionally, emixustat forms Schiff base conjugates with all-trans-retinal (atRAL), acting as a retinal scavenger .

Biochemical Pathways

The primary biochemical pathway affected by emixustat is the visual cycle . In this cycle, light exposure causes 11-cis-retinal to isomerize to all-trans-retinal. The all-trans-retinal is then released from opsin, reduced to all-trans-retinol, and transported back to the RPE cells for recycling . Emixustat’s inhibition of RPE65 slows down this process, reducing the production of visual chromophore and preventing the accumulation of toxic retinal byproducts .

Pharmacokinetics

It is known that emixustat is orally available , indicating that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

By inhibiting RPE65 and reducing the production of visual chromophore, this compound prevents the accumulation of toxic retinal byproducts . This action is thought to be beneficial in conditions such as age-related macular degeneration (AMD), where such byproducts contribute to disease pathology . Moreover, emixustat’s ability to sequester atRAL is considered essential for its protective effects against retinal phototoxicity .

Action Environment

The efficacy of emixustat can be influenced by environmental factors such as light exposure. For instance, under dark conditions, emixustat effectively reduces oxygen consumption in the retina, which may slow the progression of conditions like diabetic retinopathy where decreased oxygen supply plays a significant role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of emixustat hydrochloride involves several steps, starting with the preparation of the key intermediate, (1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol. This intermediate is synthesized through a series of reactions, including the reduction of the corresponding ketone and subsequent amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Emixustat hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Emixustat hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study visual cycle modulation and its effects on retinal health.

    Biology: Investigated for its role in modulating the visual cycle and reducing the accumulation of toxic retinal byproducts.

    Medicine: Under clinical trials for treating retinal diseases such as age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease.

    Industry: Potential applications in the development of new therapeutic agents targeting retinal diseases

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its dual mechanism of action, which includes both the inhibition of RPE65 and the sequestration of all-trans-retinal. This dual action provides a more comprehensive protective effect against retinal phototoxicity compared to other similar compounds .

Properties

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZWRYOUJMDQSY-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150670
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141934-97-5
Record name Emixustat Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMIXUSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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